4-(Allyloxy)piperidine hydrochloride
Overview
Description
4-(Allyloxy)piperidine hydrochloride is a chemical compound with the CAS Number: 956324-63-3 . It has a molecular weight of 177.67 .
Synthesis Analysis
The synthesis of piperidine derivatives, which would include this compound, has been extensively studied . A variety of methods have been developed, including the N-heterocyclization of primary amines with diols , and the use of palladium and rhodium hydrogenation .Molecular Structure Analysis
The molecular formula of this compound is C8H16ClNO . The InChI code is 1S/C8H15NO.ClH/c1-2-7-10-8-3-5-9-6-4-8;/h2,8-9H,1,3-7H2;1H .Scientific Research Applications
Crystallography and Molecular Structure
- The study by Szafran, Komasa, and Bartoszak-Adamska (2007) focused on the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride, highlighting the detailed characterization of its crystal structure through X-ray diffraction and other analytical methods. This research underscores the importance of structural analysis in understanding the properties of piperidine derivatives (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Pharmacology and Drug Design
- Palkowitz et al. (1997) discovered and synthesized a novel, highly potent selective estrogen receptor modulator (SERM) based on a piperidine derivative, showcasing the potential of piperidine compounds in developing therapeutics targeting estrogen receptors. This research indicates the relevance of piperidine derivatives in creating drugs with specific receptor selectivity (Palkowitz et al., 1997).
Organic Chemistry and Chemical Reactions
- Einhorn, Einhorn, Ratajczak, and Pierre (1996) presented an efficient method for the selective oxidation of primary alcohols to aldehydes mediated by oxoammonium salts, demonstrating the utility of piperidine derivatives in organic synthesis. This work highlights the versatility of piperidine-based catalysts in chemoselective transformations (Einhorn, Einhorn, Ratajczak, & Pierre, 1996).
Anti-inflammatory and Neuroprotective Effects
- Geronikaki, Hadjipavlou-Litina, Chatziopoulos, and Soloupis (2003) synthesized and tested 4,5-disubstituted-thiazolyl amides derivatives of 4-hydroxy-piperidine and 4-N-methyl piperazine as anti-inflammatory agents. Their findings suggest the potential of piperidine derivatives in the development of new anti-inflammatory and antioxidant agents (Geronikaki et al., 2003).
Synthesis and Biological Evaluation
- The synthesis and biological evaluation of novel piperidine derivatives for their anti-acetylcholinesterase activity by Sugimoto et al. (1990) further illustrate the pharmaceutical potential of piperidine compounds, especially in the context of neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).
Mechanism of Action
Target of Action
Piperidine derivatives have been found to interact with various targets, such as liver carboxylesterase 1 . This enzyme plays a crucial role in the detoxification of xenobiotics and in the activation of ester and amide prodrugs .
Mode of Action
For instance, piperidines form a salt bridge with Glu206 in the membrane-spanning segment, and the hydroxyl of Tyr374 is H-bonded with the central oxygen of piperidine .
Biochemical Pathways
Piperidine and its derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc .
Result of Action
Piperidine derivatives have been known to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Properties
IUPAC Name |
4-prop-2-enoxypiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-7-10-8-3-5-9-6-4-8;/h2,8-9H,1,3-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSPMDGTUJSSPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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